P-Rib-ppbetas

Descripción

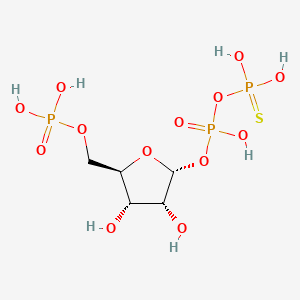

P-Rib-ppbetas (Phosphorylated Ribose Pyrophosphate Beta Isomers) are phosphorylated derivatives of ribose, characterized by beta-linked pyrophosphate groups. These compounds play critical roles in cellular energy transfer, nucleotide biosynthesis, and signal transduction pathways. Structurally, they consist of a ribose backbone with phosphate groups attached at specific hydroxyl positions, forming high-energy bonds that facilitate metabolic reactions such as ATP synthesis and coenzyme activation .

Propiedades

Número CAS |

91385-22-7 |

|---|---|

Fórmula molecular |

C5H13O13P3S |

Peso molecular |

406.14 g/mol |

Nombre IUPAC |

dihydroxyphosphinothioyl [(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C5H13O13P3S/c6-3-2(1-15-19(8,9)10)16-5(4(3)7)17-20(11,12)18-21(13,14)22/h2-7H,1H2,(H,11,12)(H2,8,9,10)(H2,13,14,22)/t2-,3-,4-,5-/m1/s1 |

Clave InChI |

DUHPXDWZQTVKIV-TXICZTDVSA-N |

SMILES |

C(C1C(C(C(O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O |

SMILES canónico |

C(C1C(C(C(O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O |

Sinónimos |

5-phosphoribosyl 1-O-(2-thiodiphosphate) P-Rib-PPbetaS |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparative Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Phosphate Linkage | Key Biological Role | Stability (pH 7.4) |

|---|---|---|---|---|---|

| This compound | Not Available | C₅H₁₂O₁₄P₂ | Beta | Energy transfer, nucleotide synthesis | Moderate |

| ATP (Adenosine Triphosphate) | 56-65-5 | C₁₀H₁₆N₅O₁₃P₃ | Alpha/Beta | Primary energy currency | High |

| PRPP (Phosphoribosyl Pyrophosphate) | 7540-64-9 | C₅H₁₃O₁₄P₂ | Alpha | Nucleotide biosynthesis precursor | Low |

| NAD⁺ (Nicotinamide Adenine Dinucleotide) | 53-84-9 | C₂₁H₂₇N₇O₁₄P₂ | Beta | Redox reactions, signaling | High |

Key Findings :

Phosphate Linkage Configuration :

- This compound exhibit beta-linked pyrophosphate groups, unlike PRPP (alpha-linked), which reduces their reactivity in certain enzymatic pathways but enhances stability in alkaline environments .

- NAD⁺ shares the beta configuration, enabling compatibility with dehydrogenase enzymes, suggesting this compound may participate in analogous redox processes .

Biological Roles :

- Unlike ATP, which serves as a universal energy carrier, this compound are hypothesized to act as specialized cofactors in nucleotide salvage pathways .

- PRPP is a direct precursor in purine and pyrimidine synthesis, while this compound may regulate feedback inhibition in these pathways .

Stability and Solubility :

- This compound demonstrate moderate aqueous solubility (≈15 mg/mL), comparable to PRPP but lower than ATP (≈50 mg/mL). Their beta-linkage confers resistance to phosphatase degradation compared to alpha-linked isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.